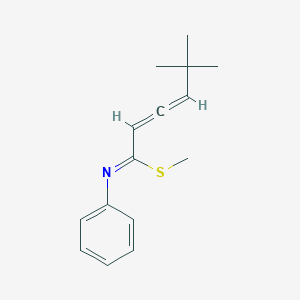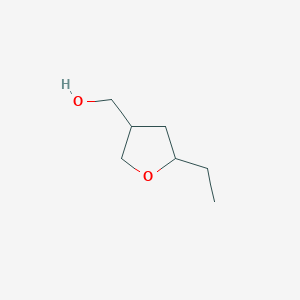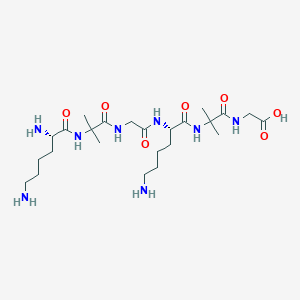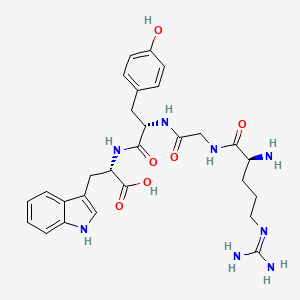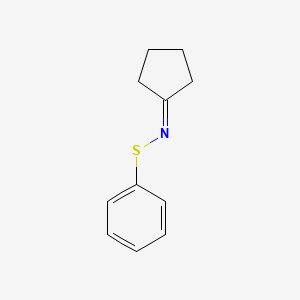
Cyclopentanone S-phenylthioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone S-phenylthioxime is an organic compound that belongs to the class of oximes It is derived from cyclopentanone, a five-membered cyclic ketone, and S-phenylthiohydroxylamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentanone S-phenylthioxime can be synthesized through the reaction of cyclopentanone with S-phenylthiohydroxylamine under acidic or basic conditions. The reaction typically involves the formation of an intermediate imine, which subsequently undergoes tautomerization to form the oxime. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone S-phenylthioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopentanone S-phenylthioxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of cyclopentanone S-phenylthioxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The phenylthio group may interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Cyclopentanone S-phenylthioxime can be compared with other oxime derivatives and thiohydroxylamine compounds:
Cyclohexanone oxime: Similar structure but with a six-membered ring.
Acetone oxime: A simpler oxime with a smaller carbon backbone.
S-phenylthiohydroxylamine: Lacks the cyclic ketone structure but shares the phenylthio group.
The uniqueness of this compound lies in its combination of a five-membered ring and the phenylthio group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
422314-65-6 |
|---|---|
Formule moléculaire |
C11H13NS |
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
N-phenylsulfanylcyclopentanimine |
InChI |
InChI=1S/C11H13NS/c1-2-8-11(9-3-1)13-12-10-6-4-5-7-10/h1-3,8-9H,4-7H2 |
Clé InChI |
DHWVYYIHJWEGHP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NSC2=CC=CC=C2)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)

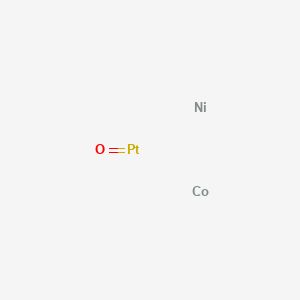

![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)

